
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine
Vue d'ensemble
Description
“2-Bromo-6-pyridinemethanol” and “(6-Bromo-pyridin-2-yl)methanol” are organic compounds with the molecular formula C6H6BrNO and a molecular weight of 188.02 . They are used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .
Molecular Structure Analysis
The molecular structure of these compounds includes a pyridine ring substituted at the 2-position by a bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-pyridinemethanol” include a melting point of 34-39 °C, a boiling point of 246 °C, and a density of 1.668 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique
Material Science
Isoxazole derivatives are used in material science as photochromic materials , electrochemical probes for detecting metal ions like Cu 2+, and in dye-sensitized solar cells due to their optical properties. They also find applications in high energy materials and liquid crystals .
Pharmaceutical Industry
Isoxazole derivatives are crucial in drug discovery research due to their wide range of biological activities. They have been found to exhibit anticancer , antioxidant , antibacterial , and antimicrobial activities. Some isoxazole scaffolds are used as potential HDAC inhibitors . Additionally, they have been incorporated into drugs acting as antibiotics (e.g., sulfamethoxazole), GABAA receptor agonists (e.g., muscimol), neurotoxins (e.g., ibotenic acid), COX2 inhibitors (e.g., parecoxib), and immunosuppressant agents (e.g., leflunomide) .
Antitumor and Anticancer Research
Isoxazole derivatives are studied for their potential in antitumor and anticancer therapies. They are involved in the design of compounds that can inhibit the growth of cancer cells .
Neurological Research
In neurological research, isoxazole compounds are evaluated for their effects on enzymes like acetylcholinesterase (AChE), which is significant in conditions like Alzheimer’s disease. Molecular docking studies help understand the interaction of these compounds with biological targets .
Anticonvulsant Research
Isoxazole derivatives have been synthesized and evaluated for anticonvulsant activity both in vitro and in vivo. This includes testing lipophilic diaromatic derivatives for their therapeutic potential .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(6-bromopyridin-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-3-1-2-5(11-7)6-4-8(10)13-12-6/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQULUYQVEPNFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697244 | |
| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-pyridin-2-YL)-isoxazol-5-ylamine | |
CAS RN |
887595-06-4 | |
| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



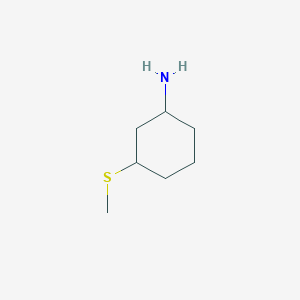
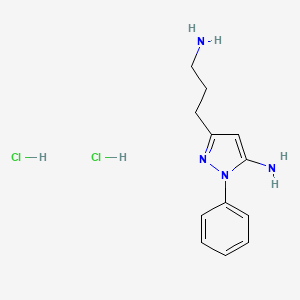
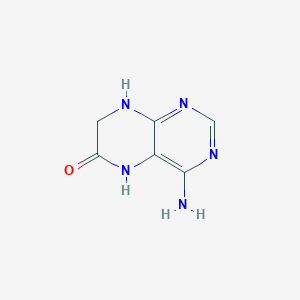


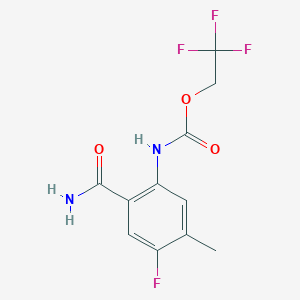
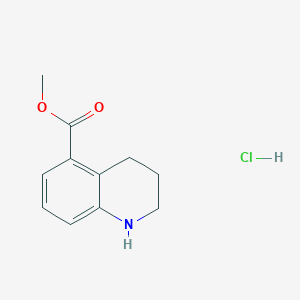

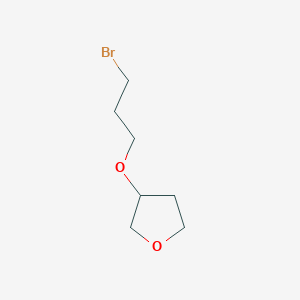
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
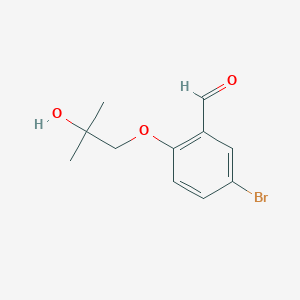
![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)